1-Fluoro-4-(1-isocyanatocyclopentyl)benzene
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Overview
Description
Preparation Methods
The synthesis of 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 1-fluoro-4-(1-hydroxycyclopentyl)benzene with phosgene or a similar reagent to introduce the isocyanate group . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene has garnered attention in scientific research due to its unique chemical structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene is primarily related to its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modification of proteins and other biomolecules . This reactivity can be harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds such as:
4-Fluorobenzyl isocyanate: Another isocyanate-containing compound with a similar structure but different reactivity and applications.
1-Fluoro-4-(isocyanatomethyl)benzene: A related compound with a different substitution pattern on the benzene ring, leading to distinct chemical properties.
Properties
IUPAC Name |
1-fluoro-4-(1-isocyanatocyclopentyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)12(14-9-15)7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVKJBKKMUMUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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